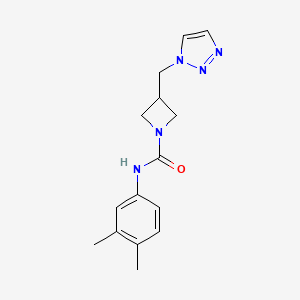

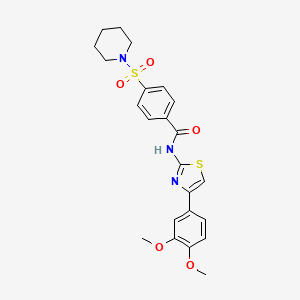

1-(3-bromophenyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

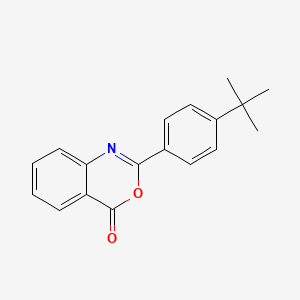

1-(3-bromophenyl)-3-(1H-indol-3-yl)urea is a chemical compound used in scientific research. It possesses a complex structure and exhibits a wide range of applications, like drug discovery and material science. Indoles, the family to which this compound belongs, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Molecular Structure Analysis

This compound is a complex molecule. Its structure is characterized by high perplexity. Indoles are a significant heterocyclic system in natural products and drugs . They are essential and efficient chemical precursors for generating biologically active structures .Chemical Reactions Analysis

Indoles are frequently used in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds . MCRs offer access to complex molecules . They are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Applications De Recherche Scientifique

Crystallography and Molecular Structure

Studies have been conducted on compounds with structural similarities to 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea, emphasizing the importance of understanding their crystal structures for applications in material science and drug design. For instance, the crystal structure analysis of related compounds provides insights into the molecular conformation, intermolecular interactions, and potential for molecular engineering in drug development processes (Saharin et al., 2008).

Synthetic Methodologies

Research has focused on developing novel synthetic routes for indole and urea derivatives due to their significance in pharmaceutical chemistry. For example, the rearrangement of specific precursors in boiling acetic acid leads to the formation of indol-3-yl-ureas, showcasing the versatility of synthetic approaches for creating biologically active molecules (Klásek et al., 2007).

Biological Activities

Compounds similar to this compound have been studied for their potential biological activities. For instance, certain derivatives have demonstrated antimicrobial properties, highlighting their potential as lead compounds for developing new antimicrobial agents (Mageed et al., 2021). Moreover, the exploration of unsymmetrical ureas as 5-HT reuptake inhibitors with antagonistic activities presents a promising avenue for antidepressant drug development (Matzen et al., 2000).

Antitumor Activities

The synthesis and characterization of specific indol-3-yl-urea derivatives have been carried out with the evaluation of their antitumor activities. These studies suggest the potential therapeutic applications of such compounds in cancer treatment, emphasizing the importance of molecular docking studies to understand their mechanisms of action (Hu et al., 2018).

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFPMYGXIZBADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

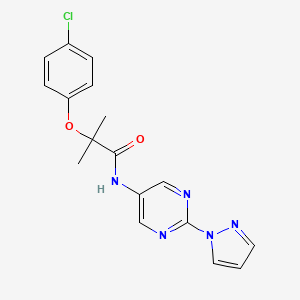

![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)

![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)